molecular formula C21H14N4O B2686798 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide CAS No. 477493-21-3

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide

Cat. No.: B2686798
CAS No.: 477493-21-3
M. Wt: 338.37
InChI Key: BAIUQBKUPPIXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide is a chemical compound with the molecular formula C21H14N4O and a molecular weight of 338.36 g/mol . It features a benzimidazole core linked to a cyanobenzamide group, a structural motif found in compounds investigated for their biological activity. For instance, research on molecules with related benzimidazole and benzodiazole scaffolds has identified potent antagonists of EPAC (Exchange Protein Directly Activated by cAMP), which are valuable for studying intracellular cAMP signaling pathways . This suggests its potential application as a pharmacological probe in basic research to elucidate disease mechanisms. Available with 90-day stability, this product is intended for research purposes in laboratory settings only. It is not intended for human or animal use.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O/c22-13-14-8-10-15(11-9-14)21(26)23-17-5-3-4-16(12-17)20-24-18-6-1-2-7-19(18)25-20/h1-12H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIUQBKUPPIXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C18H15N3O
  • Molecular Weight : 293.33 g/mol
  • IUPAC Name : N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide

Medicinal Chemistry

This compound has been studied for its potential as an anticancer agent. The benzodiazole ring is known to exhibit antitumor properties, making this compound a candidate for further investigation in cancer therapy.

Case Studies

  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzodiazole exhibited significant cytotoxic effects against various cancer cell lines. The specific role of the cyanobenzamide moiety in enhancing these effects remains an area of ongoing research .

Research indicates that compounds containing benzodiazole structures can act as inhibitors for various enzymes and receptors, which can be pivotal in drug development.

Biological Mechanisms

  • Enzyme Inhibition : Studies have shown that benzodiazole derivatives can inhibit specific kinases involved in cancer progression. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .

Materials Science

The compound's unique structure allows it to be utilized in the development of novel materials, particularly in organic electronics and photonic devices.

Applications in Electronics

  • Organic Light Emitting Diodes (OLEDs) : Research has indicated that compounds with similar structures can be used as emissive layers in OLEDs due to their favorable electronic properties .

Analytical Chemistry

This compound can serve as a standard reference material for analytical methods such as high-performance liquid chromatography (HPLC) due to its stability and defined chemical properties.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentSignificant cytotoxic effects on cancer cells
Biological ActivityEnzyme inhibitorInhibits specific kinases related to cancer
Materials ScienceOLEDsFavorable electronic properties for device use
Analytical ChemistryReference materialStability and defined properties for HPLC

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-cyanobenzamide with structurally related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight Melting Point (°C) Aqueous Solubility Biological Target
This compound (Target) C21H15N5O Cyanobenzamide, benzimidazole 353.38 Not reported Moderate (inferred) Not specified
Compound 10 (–2) C25H22N8O Methylpiperazinyl, pyrazole-benzimidazole 450.50 Not reported High FOXO1 inhibitor
N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9c, ) C19H15F2N5O Difluoromethylpyrazole, indazole 368.13 134–136 Low Not specified
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ) C27H20BrN7O2S Bromophenyl-thiazole, triazole-phenoxymethyl 596.46 160–162 Moderate α-Glucosidase
N-[3-(1H-1,2,3-Benzotriazol-1-yl)-propyl]-2-(4-fluorophenyl)-4-oxo-1,3-thiazolidine-carboxamide (5a, ) C19H17FN6OS Benzotriazole, fluorophenyl-thiazolidine 420.44 Not reported Low Antimicrobial

Key Observations :

  • Substituent Effects: The methylpiperazinyl group in Compound 10 improves aqueous solubility compared to the cyanobenzamide group in the target compound, likely due to enhanced hydrophilicity . Bromine and fluorine substituents () increase molecular weight and reduce solubility but may enhance target binding via halogen bonds .
  • Thermal Stability : Melting points vary significantly (134–190°C), with difluoromethylpyrazole derivatives () showing lower thermal stability than triazole-thiazole analogs () .

Biological Activity

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. This article explores the biological activity of this compound, summarizing relevant research findings, including case studies and data tables that illustrate its efficacy.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H13N3O
  • Molecular Weight : 265.29 g/mol

Antitumor Activity

Recent studies have demonstrated the potential of this compound as an antitumor agent. In vitro assays have been conducted on various human cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). The findings indicate that this compound exhibits significant cytotoxicity against these cell lines.

Table 1: Cytotoxicity of this compound on Lung Cancer Cell Lines

Cell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
A5492.12 ± 0.214.01 ± 0.95
HCC8275.13 ± 0.977.02 ± 3.25
NCI-H3580.85 ± 0.051.73 ± 0.01

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed more potent effects in two-dimensional assays compared to three-dimensional assays, suggesting its effectiveness in traditional cell culture environments but potentially reduced efficacy in more physiologically relevant models.

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Studies have shown that it possesses significant antibacterial properties against various strains of bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

These results suggest that the compound could be a promising candidate for further development as an antibacterial agent.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. Researchers modified the benzodiazole moiety and assessed the resulting compounds for improved potency against cancer cell lines and bacteria.

Findings from Case Studies

  • Modification Effects : Structural modifications led to enhanced cytotoxicity in certain derivatives, indicating that specific functional groups can significantly impact biological activity.
  • Selectivity : Some derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells, highlighting the potential for targeted cancer therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. A common strategy involves coupling a benzimidazole intermediate (e.g., 3-(1H-benzodiazol-2-yl)aniline) with 4-cyanobenzoyl chloride under reflux conditions in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), using triethylamine as a base. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol or acetonitrile) ensures high purity . Monitoring reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirming structure via 1^1H NMR (e.g., aromatic proton integration) and LC-MS (m/z ~355 [M+H]+^+) is critical.

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the benzimidazole and cyanobenzamide moieties. For example, C=O bond lengths (~1.21 Å) and benzimidazole ring planarity validate the structure .
  • Spectroscopy : 1^1H NMR (DMSO-d6) should show distinct peaks for aromatic protons (δ 7.5–8.3 ppm), the cyanobenzamide carbonyl (δ ~168 ppm in 13^{13}C NMR), and NH protons (δ ~10.2 ppm, broad singlet).
  • HPLC-PDA : Purity ≥95% can be confirmed using a C18 column (acetonitrile/water, 60:40, 1 mL/min) with UV detection at 254 nm .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory pharmacological data (e.g., varying IC50 values) for this compound?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), temperature (37°C), and cell passage number to minimize variability. Use a reference inhibitor (e.g., staurosporine for kinase assays) as an internal control .
  • Dose-Response Replicates : Perform triplicate experiments with ≥6 concentration points. Apply nonlinear regression (GraphPad Prism) to calculate IC50 and assess confidence intervals.
  • Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions that may explain discrepancies .

Q. What computational strategies can predict This compound's binding affinity and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with kinases) using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy over 100-ns trajectories .
  • QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict solubility (e.g., 0.6 µg/mL in water, similar to benzamide analogs ) and permeability (Caco-2 assay correlations) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (Lipinski’s Rule of Five compliance) and cytochrome P450 interactions .

Q. How can the compound’s solubility be optimized for in vivo studies without altering its core pharmacophore?

  • Methodological Answer :

  • Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the cyanobenzamide’s para position, which hydrolyze in vivo to release the active compound .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) or cyclodextrin complexes (e.g., sulfobutyl ether-β-cyclodextrin) to enhance aqueous solubility .
  • Co-Solvent Systems : Use vehicles like 10% Cremophor EL/ethanol (3:1) for intraperitoneal administration, ensuring biocompatibility via hemolysis assays .

Data Contradiction Analysis

Q. How to reconcile conflicting results in the compound’s enzyme inhibition vs. cellular activity?

  • Methodological Answer :

  • Cellular Context : Assess ATP concentrations in cell lysates (e.g., via luminescence assays). High intracellular ATP (3–10 mM) may reduce inhibitor potency compared to enzyme assays (1 mM ATP) .
  • Membrane Permeability : Compare cellular uptake (LC-MS/MS quantification) with enzyme IC50. Poor permeability (Papp <1×106^-6 cm/s in Caco-2) may explain reduced cellular efficacy despite strong in vitro inhibition .
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation (e.g., CYP3A4-mediated) that diminishes cellular activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.